molecular formula C10H11ClF2N2O2 B1405638 N-(2-chloroethyl)-N'-[3-(difluoromethoxy)phenyl]urea CAS No. 1427460-88-5

N-(2-chloroethyl)-N'-[3-(difluoromethoxy)phenyl]urea

Cat. No. B1405638
M. Wt: 264.65 g/mol
InChI Key: HQWPACCXIMDHGW-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, its stability under various conditions, and any catalysts that might affect its reactivity.



Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties.


Scientific Research Applications

Microtubule Interaction and Stability

N-Phenyl-N'-(2-chloroethyl)ureas (CEUs), including N-(2-chloroethyl)-N'-[3-(difluoromethoxy)phenyl]urea, have been extensively studied for their interaction with microtubules. These compounds covalently bind to β-tubulin near the colchicine-binding site, affecting microtubule stability. The Glutamyl 198 residue in β-tubulin (Glu198) is crucial for this interaction, and its modification by CEUs correlates with a decrease in microtubule stability, as indicated by reduced acetylation of Lys40 on α-tubulin, a key indicator of microtubule stability (Fortin et al., 2011).

Antimitotic Antitumor Agents

These ureas are also recognized as new classes of antimitotic agents due to their ability to induce microtubule depolymerization through selective alkylation of beta-tubulin. CEUs have been found to be weak alkylators and non-DNA-damaging agents, distinguishing them from typical antimitotic drugs. They do not interact with thiol functions of glutathione or glutathione reductase, further emphasizing their unique mechanism of action as antimitotic agents (Mounetou et al., 2001).

Cell Cycle Arrest

Certain molecules within the CEU family, such as cyclohexylphenyl-chloroethyl urea (CCEU) and iodophenyl-chloroethyl urea (ICEU), have been shown to induce cell cycle blocks in different phases. This indicates a potential for differential protein alkylation patterns leading to varied cellular responses, such as cell cycle arrest at specific stages (Bouchon et al., 2007).

Protein Binding and Specificity

Research into the electrophilic 2-chloroethyl amino moiety of CEU has highlighted its role in cell growth inhibition and specificity as an irreversible antagonist of the colchicine-binding site. The study of various derivatives of CEU shows that increasing the potency of the electrophilic moiety enhances antiproliferative activity but reduces the capacity for covalent binding to the colchicine-binding site (Fortin et al., 2007).

Safety And Hazards

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Future Directions

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I hope this general guide is helpful. For specific information on “N-(2-chloroethyl)-N’-[3-(difluoromethoxy)phenyl]urea”, I would recommend consulting scientific literature or databases, or reaching out to a specialist in the field.


properties

IUPAC Name

1-(2-chloroethyl)-3-[3-(difluoromethoxy)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF2N2O2/c11-4-5-14-10(16)15-7-2-1-3-8(6-7)17-9(12)13/h1-3,6,9H,4-5H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWPACCXIMDHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)NC(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701204315
Record name Urea, N-(2-chloroethyl)-N′-[3-(difluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloroethyl)-N'-[3-(difluoromethoxy)phenyl]urea

CAS RN

1427460-88-5
Record name Urea, N-(2-chloroethyl)-N′-[3-(difluoromethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, N-(2-chloroethyl)-N′-[3-(difluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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